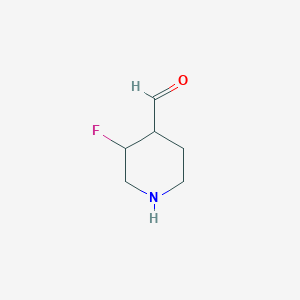

4-Piperidinecarboxaldehyde, 3-fluoro-

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units found in pharmaceuticals. nih.gov It is a cornerstone in the design of drugs across a multitude of therapeutic areas, including central nervous system (CNS) modulators, antihistamines, analgesics, and anti-cancer agents. cymitquimica.com The prevalence of this scaffold can be attributed to several key factors:

Structural Versatility: The saturated, non-planar chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. scientificupdate.comresearchgate.net

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility—a critical factor for drug delivery and distribution. The pKa of this nitrogen can be finely tuned through substitution on the ring. scientificupdate.com

Synthetic Accessibility: A vast and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible building block for synthetic chemists. nih.govmdpi.com

The introduction of chiral centers into the piperidine scaffold further enhances its utility, allowing for the development of molecules with improved biological activity, selectivity, and pharmacokinetic profiles, while potentially reducing toxicity. sigmaaldrich.com As such, piperidine derivatives are considered privileged structures in drug discovery, consistently serving as the foundation for novel therapeutic candidates. cymitquimica.comsigmaaldrich.com

Strategic Incorporation of Fluorine into Heterocyclic Systems for Advanced Chemical Research

The substitution of hydrogen with fluorine is a powerful and widely adopted strategy in medicinal chemistry. chemicalbook.com Despite its minimal steric footprint, comparable to that of a hydrogen atom, fluorine's high electronegativity imparts profound changes to a molecule's physicochemical and biological properties. caymanchem.com When incorporated into heterocyclic systems like piperidine, fluorine can offer several distinct advantages:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing hydrogen atoms at sites susceptible to metabolic oxidation with fluorine can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate. sigmaaldrich.com

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets. caymanchem.comsigmaaldrich.com Its electron-withdrawing nature can also alter the polarity of nearby functional groups, indirectly enhancing binding affinity. chemicalbook.com

Modulation of Basicity (pKa): Placing a fluorine atom on the piperidine ring, particularly in proximity to the nitrogen, can lower the pKa of the amine. This modulation is a critical tool for optimizing a compound's absorption, distribution, and potential off-target effects, such as hERG ion channel binding. scientificupdate.com

Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring. For instance, in certain 3-fluoropiperidine (B1141850) systems, the fluorine atom shows a preference for an axial orientation, which can be exploited to lock the molecule into a specific bioactive conformation. scientificupdate.comresearchgate.net

The strategic placement of fluorine allows chemists to fine-tune molecular properties with a level of precision that is difficult to achieve with other elements, making it an indispensable tool in modern drug design. medchemexpress.comnih.gov

Positioning of 4-Piperidinecarboxaldehyde, 3-fluoro- within Contemporary Fluorinated Heterocycle Chemistry

The compound 4-Piperidinecarboxaldehyde, 3-fluoro- represents a highly specialized and synthetically valuable building block that synergistically combines the key features of the piperidine scaffold with the strategic advantages of fluorination. While extensive public-domain research on this specific molecule is limited, its structural components allow for a clear positioning within contemporary chemical research.

It serves as a trifunctional building block:

The piperidine nitrogen provides a site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The aldehyde group at the 4-position is a versatile chemical handle for a wide range of transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of more complex molecular architectures. cymitquimica.com

The fluorine atom at the 3-position imparts the beneficial properties discussed previously, such as influencing the pKa of the piperidine nitrogen and potentially enhancing metabolic stability or target affinity in a final drug candidate.

The synthesis of such a molecule would likely leverage modern techniques in fluorination and heterocyclic chemistry. A plausible synthetic route could involve the catalytic hydrogenation of its aromatic precursor, 3-fluoro-4-pyridinecarbaldehyde, a method that has proven effective for creating substituted all-cis-fluorinated piperidines.

Given its unique combination of features, 4-Piperidinecarboxaldehyde, 3-fluoro- is positioned as a valuable intermediate for the synthesis of novel, complex, and precisely engineered molecules, particularly in the pursuit of next-generation therapeutics where fine-tuning of physicochemical and pharmacokinetic properties is essential.

Data Tables

To provide context for the likely properties of 4-Piperidinecarboxaldehyde, 3-fluoro-, the following tables present data for its non-fluorinated piperidine analogue and its aromatic pyridine (B92270) precursor.

Table 1: Physicochemical Properties of Related Compounds This table provides comparative data from structurally similar compounds to infer potential properties of 4-Piperidinecarboxaldehyde, 3-fluoro-.

| Property | Piperidine-4-carbaldehyde nih.gov | 3-Fluoro-4-pyridinecarbaldehyde sigmaaldrich.comsigmaaldrich.com | 4-Piperidinecarboxaldehyde, 3-fluoro- (Estimated) |

| CAS Number | 50675-20-2 | 40273-47-0 | Not available |

| Molecular Formula | C₆H₁₁NO | C₆H₄FNO | C₆H₁₀FNO |

| Molecular Weight | 113.16 g/mol | 125.10 g/mol | ~131.15 g/mol |

| Boiling Point | Not available | 70 °C / 25 mmHg | Likely higher than pyridine analogue due to saturation and H-bonding |

| Density | Not available | 1.255 g/mL at 25 °C | Expected to be >1.0 g/mL |

Structure

3D Structure

Properties

Molecular Formula |

C6H10FNO |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

3-fluoropiperidine-4-carbaldehyde |

InChI |

InChI=1S/C6H10FNO/c7-6-3-8-2-1-5(6)4-9/h4-6,8H,1-3H2 |

InChI Key |

OIOCGVUOKKWNDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Piperidinecarboxaldehyde, 3 Fluoro and Analogous Structures

Established and Emerging Approaches for Fluorine Introduction into Piperidine (B6355638) Cores

The strategic incorporation of fluorine into the piperidine ring can dramatically influence a molecule's basicity, lipophilicity, and metabolic stability. researchgate.net Both nucleophilic and electrophilic fluorination methods are employed to achieve this transformation. nih.gov

Nucleophilic Fluorination Techniques

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. While effective, these methods can be challenging due to the low nucleophilicity and high basicity of the fluoride ion. ucla.edu

A notable advancement in nucleophilic fluorination is the use of amine/hydrogen fluoride reagents. One such reagent, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride (DMPU/HF), has proven to be a highly effective and diastereoselective reagent for the synthesis of 4-fluoropiperidines through a fluoro-Prins reaction. nih.govresearchgate.net This method offers higher yields and better diastereoselectivity compared to traditional reagents like pyridine (B92270)/HF. nih.govresearchgate.net The proposed mechanism involves the activation of an aldehyde by DMPU/HF, followed by reaction with a homoallylic amine to form an azacarbenium ion. Subsequent cyclization and trapping of the resulting carbocation by the fluoride ion yields the 4-fluoropiperidine. nih.gov

Table 1: Comparison of Nucleophilic Fluorinating Reagents in Fluoro-Prins Cyclization nih.govresearchgate.net

| Reagent | Yield (%) | Diastereoselectivity (cis:trans) |

| DMPU/HF | High | High |

| Pyridine/HF | Moderate | Moderate |

| BF3·OEt2 | Low | Low |

Electrophilic Fluorination Strategies (e.g., Selectfluor-mediated reactions)

Electrophilic fluorination reagents deliver a fluorine cation equivalent to a nucleophilic substrate. N-fluoro-compounds, such as Selectfluor® (F-TEDA-BF4), are widely used for this purpose due to their stability, safety, and effectiveness. nih.govrsc.org

Selectfluor® can be used to fluorinate enamines or enolates derived from piperidine precursors. The reaction mechanism is believed to proceed through either an SN2 pathway or a single-electron transfer (SET) process. mpg.de For instance, the fluorination of piperidinyl olefins can be promoted by Selectfluor®, yielding fluorinated piperidine products. researchgate.net The choice of solvent and reaction conditions can significantly influence the selectivity of these reactions. mpg.de

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, stable, commercially available |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective fluorinating agent |

Synthetic Pathways to Piperidine-4-carboxaldehyde Derivatives

The piperidine-4-carboxaldehyde moiety is a versatile building block in the synthesis of numerous pharmaceutical agents. Its preparation can be achieved through various synthetic routes.

Formation of the Aldehyde Functional Group at the Piperidine 4-Position

The aldehyde group at the 4-position of the piperidine ring can be introduced through several methods:

Oxidation of the corresponding alcohol: A common and straightforward method involves the oxidation of 4-piperidinemethanol (B45690). Various oxidizing agents can be employed, such as a system consisting of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide. google.com This method is advantageous due to its high yield and purity of the product. google.com

Reduction of a nitrile: 1-Benzylpiperidine-4-carbonitrile can be reduced to N-benzyl-4-piperidinecarboxaldehyde using reducing agents like diisobutylaluminium hydride (DIBAL-H). google.com

Reduction of a carboxylic acid ester: Ethyl 4-piperidinecarboxylate can be reduced to 4-piperidinemethanol using a strong reducing agent like lithium aluminum hydride (LiAlH4), which can then be oxidized to the aldehyde. chemicalbook.com

Utilization of Protected Piperidine Intermediates (e.g., N-Boc-4-piperidinecarboxaldehyde)

In many synthetic sequences, it is necessary to protect the nitrogen atom of the piperidine ring to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.

N-Boc-4-piperidinecarboxaldehyde is a key intermediate in the synthesis of many complex molecules. dtic.mil Its synthesis can be achieved from N-Boc-4-piperidinemethanol via oxidation. researchgate.net Alternatively, it can be prepared from N-Boc-piperidine through various multi-step sequences. chemicalbook.comnih.gov The use of N-Boc protected intermediates allows for selective modifications at other positions of the piperidine ring. chemicalbook.com

Convergent and Divergent Synthetic Routes to 3-Fluoro-4-Piperidinecarboxaldehyde

The synthesis of a specifically substituted piperidine like 3-fluoro-4-piperidinecarboxaldehyde can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the coupling of two or more fragments that already contain the key structural features of the target molecule. For example, a fluorinated fragment could be coupled with a piperidine precursor already bearing the aldehyde or a precursor to it. This approach can be highly efficient for complex molecules. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. nih.govbeilstein-journals.orgnih.gov In the context of 3-fluoro-4-piperidinecarboxaldehyde, a possible divergent approach could start from a suitable N-protected 4-piperidone. This intermediate could be subjected to electrophilic fluorination at the 3-position, followed by the introduction of the aldehyde group at the 4-position. An alternative divergent strategy could involve the asymmetric hydrogenation of a 3-fluoropyridine (B146971) derivative to introduce the fluorine stereoselectively, followed by further functionalization to install the carboxaldehyde group. scientificupdate.com While a direct, optimized synthesis for 3-fluoro-4-piperidinecarboxaldehyde is not extensively reported, the synthesis of the analogous syn-3-fluoro-4-aminopiperidine has been achieved through both asymmetric hydrogenation of a fluoroenamide and enzymatic dynamic asymmetric transamination of a fluoroketone, showcasing viable strategies that could be adapted. scientificupdate.com

Multicomponent Reaction Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecular architectures. While the application of MCRs specifically for the synthesis of 3-fluoro-4-substituted piperidines is not extensively documented in the literature, the general strategies for constructing piperidine rings are well-established and hold potential for creating fluorinated analogs.

One of the earliest examples of a multicomponent approach to the piperidine core is the Guareschi reaction, first reported in 1897, which involves the reaction of butanone, ethyl cyanoacetate, and an alcohol solution of ammonia (B1221849) to yield a cyclic imide. nih.gov More contemporary MCRs have been developed to produce highly functionalized piperidines. Although direct examples leading to fluorinated piperidines are scarce, these methods provide a conceptual framework for future synthetic designs. The challenge lies in identifying fluorinated starting materials that are compatible with the reaction conditions and can be incorporated efficiently into the piperidine scaffold.

Sequential and Cascade Reactions for Ring Construction and Functionalization

Sequential and cascade reactions provide powerful and efficient routes for the synthesis of complex molecules like fluorinated piperidines from simpler precursors. These processes, which involve multiple bond-forming events in a single pot, can rapidly build molecular complexity.

A prominent sequential strategy for accessing all-cis-(multi)fluorinated piperidines is the dearomatization–hydrogenation (DAH) of readily available fluoropyridine precursors. researchgate.netnih.gov This one-pot process typically involves an initial dearomatization of the fluoropyridine ring, often using a borane (B79455) reagent, followed by a highly diastereoselective hydrogenation of the resulting intermediates. researchgate.netnih.gov For instance, a rhodium(I) complex combined with pinacol (B44631) borane has been effectively used to achieve this transformation, yielding a variety of substituted fluoropiperidines. nih.govresearchgate.net This DAH process has been successfully applied to produce fluorinated analogs of several biologically active substances. researchgate.net

Enzyme cascades have also been developed for the synthesis of chiral piperidine derivatives. Multi-enzyme systems utilizing galactose oxidase and imine reductase variants can convert N-protected amino alcohols into the corresponding aminopiperidines. rsc.orgsemanticscholar.org These one-pot reactions are advantageous as they can prevent the racemization of sensitive intermediates and produce products with high enantiopurity. rsc.org

Additionally, cascade reactions such as the aza-Prins cyclization offer a pathway to construct azabicyclic systems, including the indolizidine and quinolizidine (B1214090) cores, which are built upon a piperidine framework. core.ac.uknih.gov These intramolecular cascade processes, initiated by the formation of an N-acyliminium ion, are highly diastereoselective and allow for the introduction of various substituents onto the heterocyclic core. nih.gov

Stereochemical Control in the Synthesis of Fluorinated Piperidines

Controlling the stereochemistry at the C3 and C4 positions is critical in the synthesis of 3-fluoro-4-substituted piperidines, as the spatial arrangement of substituents significantly impacts biological activity. Both diastereoselective and enantioselective methods have been developed to address this challenge.

Diastereoselective Synthetic Transformations

Achieving high diastereoselectivity is a key goal in the synthesis of polysubstituted piperidines. A highly effective method for producing all-cis-(multi)fluorinated piperidines is the hydrogenation of fluoropyridine precursors. nih.gov This approach leverages a rhodium-catalyzed dearomatization-hydrogenation sequence to deliver products with excellent diastereomeric ratios (d.r.). nih.gov The use of a palladium-based catalytic system has also been shown to be effective, often favoring the formation of products where the fluorine atom occupies an axial position. nih.gov This preference has been attributed to a favorable dipole interaction between the C-F bond and the protonated nitrogen (C-F…HN+). scientificupdate.com

Another powerful technique for achieving high diastereoselectivity is the reduction of α-fluoroimines. Utilizing trichlorosilane (B8805176) as the reductant, α-fluoroimines can be converted to the corresponding β-fluoroamines with exceptional diastereoselectivity (>100:1). nih.gov The high degree of control is attributed to the ability of both fluorine and nitrogen to activate the organosilane, leading to a highly ordered, chelation-controlled transition state. nih.gov The choice of solvent can also be critical, with ethyl acetate (B1210297) providing excellent selectivity and yield. nih.gov

| Method | Starting Material | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Dearomatization-Hydrogenation | 3,5-Difluoropyridine | [Rh(COD)Cl]₂ / HBpin | >99:1 (cis) | nih.gov |

| Heterogeneous Hydrogenation | Substituted Fluoropyridines | Pd(OH)₂/C, HCl | High d.r. (cis favored) | nih.gov |

| α-Fluoroimine Reduction | α-Fluoroimine | Cl₃SiH | >100:1 (syn) | nih.gov |

Enantioselective Methodologies for Chiral Fluorinated Piperidines

The development of enantioselective methods is crucial for accessing specific stereoisomers of fluorinated piperidines for pharmaceutical applications. nih.gov Several strategies have emerged as particularly effective.

One successful approach is the palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters. Using chiral ligands from the Trost family, this method can produce functionalized 3-fluoropiperidines with high enantiomeric excess (up to 92% ee). nih.gov This strategy is valuable because it employs inexpensive α-fluoro-β-ketoesters, avoiding the need for costly electrophilic fluorinating agents.

Asymmetric hydrogenation is another key strategy. The hydrogenation of a fluoroenamide, derived from the partial reduction of a 3-fluoro-4-aminopyridine precursor, can be achieved with high enantioselectivity using ruthenium or rhodium catalysts in combination with chiral phosphine (B1218219) ligands. scientificupdate.com A different approach involves the diastereoselective hydrogenation of an oxazolidine-substituted pyridine, where a chiral auxiliary directs the stereochemical outcome. nih.govacs.org Subsequent cleavage of the auxiliary yields the enantioenriched 3-fluoropiperidine (B1141850). acs.org Furthermore, enzyme-catalyzed dynamic asymmetric transamination of a fluoroketone has been optimized to produce syn-3-fluoro-4-aminopiperidine derivatives with high diastereoselectivity (15:1 d.r.) and enantioselectivity (96% ee). scientificupdate.com

| Method | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Pd-catalyzed Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Trost Ligand | up to 92% ee | nih.gov |

| Asymmetric Hydrogenation of Fluoroenamide | (COD)Ru(Me-allyl)₂ / Chiral Ligand | Good enantioselectivity | scientificupdate.com |

| Asymmetric Hydrogenation via Chiral Auxiliary | Pd(OH)₂/C, HCl | 95:5 e.r. | acs.org |

| Dynamic Kinetic Transamination | Transaminase (ATA-3) | 96% ee | scientificupdate.com |

Optimization of Synthetic Efficiency and Reaction Yields

Improving the efficiency and yield of synthetic routes to fluorinated piperidines is critical for their practical application, particularly for large-scale production. Optimization efforts often focus on catalyst selection, reaction conditions, and procedural modifications.

In the dearomatization–hydrogenation (DAH) of fluoropyridines, catalyst choice is paramount. While initial studies used standard rhodium complexes, it was found that a second-generation Rh-CAAC (CAAC = cyclic(alkyl)(amino)carbene) catalyst proved to be optimal, improving yields for less reactive substrates. researchgate.netscientificupdate.com Procedural optimization, such as adding trifluoroacetic anhydride (B1165640) as a trapping agent, was also crucial to prevent the loss of volatile piperidine products during isolation. nih.gov For palladium-catalyzed hydrogenation, the use of an acid additive like aqueous HCl was found to be a simple and suitable system to promote the reaction and prevent catalyst poisoning. nih.govacs.org

In enzymatic reactions, such as the dynamic kinetic transamination of fluoroketones, optimization of reaction parameters is key. The final optimized process involved adjusting the pH to 10.5 with a borate (B1201080) buffer, selecting the optimal enzyme (ATA-3) and amino donor (isopropylamine), and using a DMSO co-solvent, which resulted in a 66% yield. scientificupdate.com

For diastereoselective reductions, such as that of α-fluoroimines, screening of solvents and temperatures revealed that conducting the reaction in ethyl acetate at 0 °C provided the best balance of high diastereoselectivity and improved product yield (from 57% to 73%). nih.gov These examples highlight how systematic optimization of various reaction parameters can significantly enhance the efficiency and practicality of synthesizing complex fluorinated piperidines.

| Reaction | Parameter Optimized | Improvement | Reference |

|---|---|---|---|

| Dearomatization-Hydrogenation | Catalyst | Use of Rh-CAAC catalyst improved yields for challenging substrates. | researchgate.netscientificupdate.com |

| Heterogeneous Hydrogenation | Additive | Addition of aqueous HCl improved catalyst activity and stability. | nih.govacs.org |

| Dynamic Kinetic Transamination | Reaction Conditions | Optimized pH, enzyme, and solvent to achieve 66% yield. | scientificupdate.com |

| α-Fluoroimine Reduction | Solvent | Switching to EtOAc improved yield to 73% while maintaining high d.r. | nih.gov |

| DAH Product Isolation | Workup Procedure | Use of trifluoroacetic anhydride as a trapping agent prevented product loss. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Piperidinecarboxaldehyde, 3 Fluoro

Reactivity Profile of the Aldehyde Functional Group

The aldehyde moiety is a primary site of reactivity in 4-Piperidinecarboxaldehyde, 3-fluoro-, susceptible to a range of transformations typical of carbonyl compounds.

The carbonyl carbon of the aldehyde group is electrophilic and serves as a target for nucleophiles. The presence of the adjacent fluorine atom significantly enhances this electrophilicity. Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. brainkart.comyoutube.com This heightened reactivity facilitates nucleophilic addition reactions, where a nucleophile adds directly to the carbonyl carbon, and condensation reactions, which involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. libretexts.org

Common nucleophilic addition and condensation reactions involving aldehydes like 3-fluoro-4-piperidinecarboxaldehyde include:

Formation of Hydrates: In the presence of water, an equilibrium is established with the corresponding geminal-diol (hydrate). libretexts.org

Acetal Formation: Reaction with alcohols under acidic conditions yields acetals, which can serve as protecting groups for the aldehyde.

Imine and Enamine Formation: Primary amines react to form imines, while secondary amines, like the piperidine (B6355638) nitrogen if it's unsubstituted, can lead to enamines. libretexts.org

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new amine, a fundamental transformation in medicinal chemistry. libretexts.org

The table below summarizes the expected increase in reactivity for nucleophilic additions due to the electronic influence of the fluorine substituent.

| Compound | Relative Electrophilicity of Carbonyl Carbon | Expected Reactivity in Nucleophilic Additions |

| Piperidine-4-carboxaldehyde | Baseline | Standard |

| 4-Piperidinecarboxaldehyde, 3-fluoro- | Increased | Enhanced |

| Propanal | Lower than fluorinated aldehyde | Moderate |

| Hexafluoroacetone | Very High | Very High youtube.com |

This table provides a qualitative comparison based on established principles of electronic effects. brainkart.comyoutube.com

The carbon atom adjacent to the aldehyde group (the α-carbon, which is C4 of the piperidine ring) and the aldehyde C-H bond itself represent sites for potential functionalization.

Alpha-Functionalization: The protons on the α-carbon of an aldehyde are typically acidic and can be removed by a base to form an enolate. However, in 4-Piperidinecarboxaldehyde, 3-fluoro-, the α-carbon is a methine (CH) group within the piperidine ring. While enolate formation is possible, it competes with other base-mediated reactions.

C-H Activation: Direct functionalization of the aldehydic C-H bond is a modern area of synthetic chemistry. researchgate.net These reactions often require transition metal catalysis (e.g., palladium, ruthenium) where the aldehyde's oxygen atom can act as a weak coordinating directing group to guide the catalyst to the C-H bond. researchgate.netnih.gov Such a strategy could potentially be applied to 4-Piperidinecarboxaldehyde, 3-fluoro- for reactions like arylation, alkylation, or amination directly at the formyl group, transforming it into a ketone or an amide derivative. This approach avoids the need for pre-functionalization and offers a more atom-economical route to complex derivatives. nih.gov

Reactivity of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic and basic center, allowing for a wide array of derivatization reactions.

The lone pair of electrons on the piperidine nitrogen makes it an effective nucleophile for reactions with electrophiles.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. researchgate.net The base, often a carbonate like K₂CO₃ or a non-nucleophilic amine like N,N-diisopropylethylamine, neutralizes the acid formed during the reaction. researchgate.net This process attaches an alkyl group to the nitrogen, forming a tertiary amine. Care must be taken to control stoichiometry to avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. semanticscholar.orgresearchgate.net These reactions are typically rapid and can be performed under mild conditions, often using a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced when using acyl chlorides. semanticscholar.org N-acylation is a robust method for introducing a wide variety of functional groups onto the piperidine ring.

The table below outlines common conditions for these derivatizations.

| Transformation | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF | 0°C to RT researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | DIPEA or Et₃N | CH₂Cl₂ | 0°C to RT semanticscholar.org |

| N-Acylation | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Pyridine or DMAP | CH₂Cl₂ | RT |

DIPEA: N,N-diisopropylethylamine; Et₃N: Triethylamine; DMF: Dimethylformamide; DMAP: 4-Dimethylaminopyridine; RT: Room Temperature.

While the piperidine ring is a stable saturated heterocycle, under specific conditions, it can undergo ring-opening or rearrangement reactions. Ring-opening of unstrained cyclic amines is challenging but can be achieved through specialized methods. nih.gov For instance, reaction with difluorocarbene can lead to the formation of an N-difluoromethylated ammonium intermediate, which can then undergo a selective ring-opening functionalization. nih.gov In the context of 4-Piperidinecarboxaldehyde, 3-fluoro-, such a pathway could provide access to acyclic amino aldehyde derivatives.

Rearrangement reactions are less common for simple piperidines but can be triggered in more complex systems, often under thermal or catalytic conditions. researchgate.net For 4-Piperidinecarboxaldehyde, 3-fluoro-, such pathways are not typically observed under standard synthetic conditions but could be relevant in mechanistic studies or under energetic conditions like mass spectrometry.

Influence of the Fluorine Substituent on Molecular Reactivity

The fluorine atom at the C3 position exerts profound stereoelectronic effects that modulate the molecule's reactivity and properties. nih.govresearchgate.net

Electronic Effects: As previously discussed, the primary electronic influence of fluorine is its strong negative inductive effect (-I effect). nih.gov This electron-withdrawing nature has two key consequences:

Increased Aldehyde Reactivity: It enhances the electrophilicity of the C4-aldehyde group, making it more reactive towards nucleophiles. brainkart.com

Decreased Nitrogen Basicity: It reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa). The magnitude of this effect is dependent on the stereochemical relationship between the C-F bond and the nitrogen lone pair. This modulation of pKa is a critical strategy in drug discovery to optimize pharmacokinetic properties. nih.govscientificupdate.com

Stereochemical and Conformational Effects: The fluorine substituent also influences the conformational preference of the piperidine ring. Fluorinated piperidines often exhibit a preference for the fluorine atom to be in an axial position. nih.govresearchgate.net This "axial-F preference" can be attributed to stabilizing hyperconjugative interactions and favorable charge-dipole interactions, particularly when the nitrogen atom is protonated (N⁺-H). scientificupdate.comnih.gov This conformational bias can, in turn, affect the molecule's shape and how it interacts with biological targets or reagents in a chemical reaction.

The table below summarizes the key influences of the fluorine substituent.

| Property | Influence of Fluorine Substituent | Underlying Reason |

| Aldehyde Reactivity | Increased | Strong negative inductive effect (-I) enhances carbonyl electrophilicity. brainkart.com |

| Nitrogen Basicity (pKa) | Decreased | Inductive electron withdrawal reduces electron density on the nitrogen atom. scientificupdate.com |

| Ring Conformation | Preference for axial orientation | Stabilizing hyperconjugative and charge-dipole interactions. nih.govresearchgate.net |

Electronic Effects on Adjacent Functional Groups and Ring Atoms

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the piperidine ring. This effect has a cascading influence on the reactivity of both the aldehyde group at the 4-position and the nitrogen atom of the ring. The withdrawal of electron density by the fluorine atom deactivates the piperidine ring towards electrophilic attack.

Conversely, the aldehyde group is rendered more electrophilic due to the electron-withdrawing nature of the fluorinated ring. This enhanced electrophilicity at the carbonyl carbon makes the aldehyde more susceptible to nucleophilic attack. For instance, in reactions such as additions of organometallic reagents or in condensation reactions, the increased partial positive charge on the carbonyl carbon of 4-Piperidinecarboxaldehyde, 3-fluoro- would be expected to lead to faster reaction rates compared to its non-fluorinated counterpart.

Furthermore, the basicity of the piperidine nitrogen is significantly modulated by the presence of the 3-fluoro substituent. The inductive effect of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa). This modulation of basicity can have profound implications in catalytic processes where the nitrogen atom's nucleophilicity or its ability to act as a ligand is crucial. scientificupdate.com The decrease in basicity can also affect the equilibrium of reactions involving protonation of the piperidine nitrogen.

A summary of the expected electronic effects is presented in the table below:

| Functional Group/Atom | Electronic Effect of 3-Fluoro Group | Consequence on Reactivity |

| Aldehyde Carbonyl Carbon | Increased electrophilicity | Enhanced susceptibility to nucleophilic attack |

| Piperidine Nitrogen | Decreased electron density | Reduced basicity and nucleophilicity |

| Piperidine Ring | Deactivation | Reduced reactivity towards electrophiles |

Stereoelectronic Control of Reaction Outcomes

The stereochemical outcome of reactions involving 4-Piperidinecarboxaldehyde, 3-fluoro- is intricately controlled by stereoelectronic effects originating from the C-F bond. The conformational preference of the piperidine ring is a key determinant in directing the approach of reagents. Fluorinated piperidines are known to exhibit a preference for specific chair conformations, which can be influenced by factors such as the gauche effect and hyperconjugation.

In the case of a 3-fluoro substituted piperidine, the fluorine atom can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic interactions. For instance, an axial C-F bond can engage in stabilizing hyperconjugative interactions with the anti-periplanar C-H or C-C bonds of the ring. It has been observed in related systems that functionalized pyridines can lead to all-cis products where the fluorine atom prefers an axial orientation in the resulting piperidine ring system. scientificupdate.com

This conformational bias plays a crucial role in diastereoselective reactions. For example, in the reduction of the aldehyde group to an alcohol, the incoming hydride reagent will preferentially attack from the less sterically hindered face, which is determined by the conformational equilibrium of the fluorinated piperidine ring. The preferred axial or equatorial orientation of the 3-fluoro substituent will influence the orientation of the carboxaldehyde group, thereby directing the stereochemical outcome of the reduction.

Similarly, in reactions involving the formation of new stereocenters on the piperidine ring, the existing stereocenter at the 3-position, along with the conformational rigidity imposed by the fluorine atom, will guide the stereoselectivity of the transformation. Computational studies on related fluorinated prolines have shown that fluorination can significantly stabilize certain ring puckers, which in turn would be expected to control the stereochemical course of reactions. nih.gov

Detailed Elucidation of Reaction Mechanisms

While specific mechanistic studies on 4-Piperidinecarboxaldehyde, 3-fluoro- are not extensively documented, plausible reaction mechanisms can be inferred from studies on related fluorinated heterocycles and general principles of organic chemistry.

Catalytic Pathways in Transformations Involving 4-Piperidinecarboxaldehyde, 3-fluoro-

The transformations of 4-Piperidinecarboxaldehyde, 3-fluoro- can be broadly categorized into reactions involving the aldehyde functionality and those involving the piperidine ring. Catalysis plays a pivotal role in achieving high efficiency and selectivity in these transformations.

Catalytic Hydrogenation: The reduction of the aldehyde group to a primary alcohol is a common transformation that can be achieved via catalytic hydrogenation. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed for this purpose. beilstein-journals.org The catalytic cycle for such a hydrogenation would likely involve the following steps:

Adsorption of the aldehyde onto the catalyst surface.

Activation of hydrogen on the catalyst surface to form metal-hydride species.

Stepwise transfer of hydride from the catalyst to the carbonyl carbon.

Desorption of the resulting alcohol from the catalyst surface.

A potential challenge in the catalytic hydrogenation of fluorinated compounds is the possibility of hydrodefluorination as a side reaction. scientificupdate.com The choice of catalyst and reaction conditions is therefore critical to ensure the chemoselective reduction of the aldehyde without cleavage of the C-F bond. Rhodium-based catalysts have shown promise in the hydrogenation of fluorinated pyridines, suggesting their potential applicability for the selective transformation of 4-Piperidinecarboxaldehyde, 3-fluoro-. scientificupdate.comdicp.ac.cn

The following table summarizes potential catalysts for the hydrogenation of the aldehyde group:

| Catalyst | Potential Advantages | Potential Challenges |

| Pd/C | Readily available, efficient | Potential for hydrodefluorination |

| PtO2 | High activity | May require harsher conditions |

| Rh-based catalysts | High chemoselectivity | Higher cost |

Reductive Amination: The aldehyde functionality can also serve as a handle for the introduction of nitrogen-containing substituents via catalytic reductive amination. This reaction typically involves the condensation of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ. The catalytic hydrogenation of formamide (B127407) intermediates to methanol (B129727) via deaminative hydrogenation has been studied, providing insights into the C-N bond cleavage pathways. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the context of transformations involving 4-Piperidinecarboxaldehyde, 3-fluoro-, several transient species can be postulated based on established mechanistic paradigms.

In catalytic hydrogenations, the formation of a hemiacetal intermediate on the catalyst surface is a plausible step following the initial hydride transfer. Spectroscopic techniques such as in-situ infrared (IR) spectroscopy could potentially be used to detect the presence of such surface-adsorbed species.

For reactions involving the piperidine nitrogen, such as N-alkylation or N-arylation, the formation of a quaternary ammonium salt as an intermediate is conceivable. In palladium-catalyzed reactions of related N-protected amino alkenes, the catalytic cycle is proposed to proceed through oxidative addition, alkene insertion, and reductive elimination steps, involving various palladium-containing intermediates. organic-chemistry.org

In the context of reductive amination, the initial condensation of the aldehyde with an amine would lead to the formation of a hemiaminal intermediate. This intermediate can then dehydrate to form an iminium ion , which is the species that undergoes reduction. The hemiaminal intermediate in the hydrogenation of formamides has been proposed based on mechanistic studies. researchgate.net The presence of these intermediates could potentially be confirmed by techniques such as NMR spectroscopy under carefully controlled conditions or by trapping experiments.

Derivatization Strategies and Functionalization of 4 Piperidinecarboxaldehyde, 3 Fluoro

Transformations of the Aldehyde Group to Diverse Functionalities

The aldehyde moiety at the C4 position of the piperidine (B6355638) ring is a primary site for a wide array of chemical transformations, enabling its conversion into various other functional groups.

Reductive and Oxidative Conversions

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to key synthetic intermediates.

Reductive Conversions: The reduction of the aldehyde to a hydroxymethyl group can be achieved using a variety of standard reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective method for this transformation. commonorganicchemistry.com More specialized borohydride reagents, such as sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3), which are often used in reductive amination, are also capable of reducing aldehydes to alcohols. commonorganicchemistry.comharvard.edu These reactions are typically high-yielding and tolerate a wide range of other functional groups.

Oxidative Conversions: Oxidation of the aldehyde to a carboxylic acid can be accomplished using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective for this purpose. libretexts.org These powerful oxidants convert the aldehyde to the corresponding carboxylic acid, which can then serve as a handle for further derivatization, such as amide bond formation.

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction | Sodium borohydride (NaBH4), Methanol/Ethanol | Hydroxymethyl (-CH2OH) |

| Reduction | Sodium triacetoxyborohydride (NaHB(OAc)3) | Hydroxymethyl (-CH2OH) |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acid (-COOH) |

| Oxidation | Jones Reagent (CrO3, H2SO4) | Carboxylic acid (-COOH) |

Formation of Imines, Enamines, and Related Derivatives

The reaction of the aldehyde with primary or secondary amines provides access to imines and enamines, respectively. These derivatives are valuable synthetic intermediates for the introduction of nitrogen-containing substituents and for carbon-carbon bond formation.

Imine Formation: The condensation of 4-piperidinecarboxaldehyde, 3-fluoro- with a primary amine, typically under acid catalysis, yields an imine (or Schiff base). This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org The synthesis of fluorinated imines is a known strategy in medicinal chemistry to modulate the properties of bioactive compounds. nih.gov Various methods, including mechanochemical approaches and the use of catalysts like Amberlyst® 15, have been developed for efficient imine synthesis. nih.govpeerj.com The resulting imines of 3-fluoropiperidine (B1141850) derivatives are particularly useful for subsequent chemoselective functionalization. researchgate.net

Enamine Formation: The reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, under similar acid-catalyzed conditions, leads to the formation of an enamine. libretexts.orgmasterorganicchemistry.com The formation of enamines from aldehydes can be achieved under very mild conditions, for example, at 0°C in the presence of molecular sieves. scholaris.ca Enamines are nucleophilic at the α-carbon and can participate in a variety of alkylation and acylation reactions. masterorganicchemistry.com

| Derivative | Reactant | Key Features |

| Imine | Primary Amine (R-NH2) | Forms a C=N double bond; versatile intermediate. |

| Enamine | Secondary Amine (R2NH) | Forms a C=C-N system; nucleophilic at the α-carbon. |

Modifications and Substitutions on the Piperidine Ring System

Beyond the aldehyde group, the piperidine ring itself offers opportunities for functionalization, enabling the synthesis of more complex and substituted analogs.

Selective Functionalization at Non-Fluorinated Carbon Positions

The selective introduction of substituents at the carbon atoms of the piperidine ring is a significant challenge due to the similar reactivity of the C-H bonds. However, modern synthetic methods allow for regioselective functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the site-selective functionalization of piperidines. nih.govd-nb.info The regioselectivity (C2 vs. C4) can be controlled by the choice of the nitrogen protecting group and the rhodium catalyst. nih.govd-nb.info For instance, N-Boc protected piperidines can be functionalized at the C2 position, while other protecting groups can direct functionalization to the C4 position. nih.govd-nb.info Furthermore, a platform for the late-stage α-functionalization of N-alkyl piperidines via the formation of an endo-iminium ion has been developed, allowing for the introduction of various nucleophiles. cam.ac.uk

Ring Transformations and Cycloaddition Reactions

The piperidine ring can undergo transformations to form bicyclic or more complex heterocyclic systems. One such transformation involves the generation of a highly reactive 3,4-piperidyne intermediate, which can then undergo cycloaddition reactions with various trapping agents to form annulated piperidines. nih.gov Additionally, 1,3-dipolar cycloaddition reactions of piperidine derivatives can be employed to construct spiro- and fused-ring systems. nih.gov For example, the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes can lead to the formation of novel fluorinated bicyclic scaffolds. nih.gov

Regioselective and Chemoselective Synthetic Manipulations

The presence of multiple reactive sites in 4-piperidinecarboxaldehyde, 3-fluoro- necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

The chemoselective functionalization of imines derived from 3-fluoropiperidines has been reported, highlighting the ability to selectively modify one part of the molecule while leaving others intact. researchgate.net For instance, a palladium-catalyzed annulation strategy allows for the chemoselective functionalization of 3-fluoropiperidine imines. researchgate.net

Regioselectivity is crucial when dealing with intermediates like piperidynes, where the site of nucleophilic attack or cycloaddition can be influenced by substituents on the ring. nih.gov Computational models, such as the aryne distortion model, can be used to predict and rationalize the regioselectivity of these reactions. nih.gov The fluorine atom at the C3 position is expected to influence the regioselectivity of reactions on the piperidine ring due to its strong electron-withdrawing inductive effect. This can affect the acidity of adjacent protons and the stability of charged intermediates, thereby directing the outcome of synthetic manipulations. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Piperidinecarboxaldehyde, 3 Fluoro

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 4-Piperidinecarboxaldehyde, 3-fluoro-. The interplay between the fluorine and carboxaldehyde substituents on the piperidine (B6355638) ring governs its geometry and electronic properties.

Theoretical calculations on similar substituted piperidines have shown that the C–Cl and C–H bonds in chloro-substituted N-methylpiperidine derivatives are longer when in an axial position compared to an equatorial one osi.lv. By analogy, the C-F and C-CHO bond lengths and strengths in 4-Piperidinecarboxaldehyde, 3-fluoro- are expected to be conformation-dependent.

The calculated electronic properties can be summarized in the following table, based on general principles observed in similar molecules:

| Property | Expected Influence of Substituents |

| Dipole Moment | The combined electron-withdrawing effects of the fluorine and carboxaldehyde groups are expected to result in a significant molecular dipole moment. The magnitude and vector of this dipole will be highly dependent on the conformation of the ring and the orientation of the substituents. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The presence of the electronegative fluorine and the π-system of the carboxaldehyde group are expected to lower the energies of both HOMO and LUMO compared to unsubstituted piperidine. The HOMO-LUMO gap is a key indicator of chemical reactivity and is influenced by the specific conformation. |

| Electrostatic Potential (ESP) Map | An ESP map would likely show negative potential (red/yellow) around the fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the one on the nitrogen atom and the aldehyde proton, indicating sites for nucleophilic attack. |

Advanced Conformational Analysis of the Piperidine Ring and Substituents

The conformational landscape of 4-Piperidinecarboxaldehyde, 3-fluoro- is complex, primarily revolving around the chair conformation of the piperidine ring and the axial versus equatorial positioning of the 3-fluoro and 4-carboxaldehyde groups.

Computational and experimental studies on various fluorinated piperidines have revealed a general preference for the fluorine atom to occupy an axial position. d-nb.inforesearchgate.net This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative interactions and electrostatic effects. researchgate.netresearchgate.net Specifically, a favorable interaction can occur between the C-F bond and the anti-periplanar C-H bonds on the ring.

In the case of 4-Piperidinecarboxaldehyde, 3-fluoro-, four primary chair conformations need to be considered:

cis-isomer (3-F and 4-CHO on the same side of the ring):

Fluorine axial, Carboxaldehyde equatorial

Fluorine equatorial, Carboxaldehyde axial

trans-isomer (3-F and 4-CHO on opposite sides of the ring):

Fluorine axial, Carboxaldehyde axial

Fluorine equatorial, Carboxaldehyde equatorial

The relative energies of these conformers are determined by a balance of several factors:

A-value of the substituents: The carboxaldehyde group is generally larger than the fluorine atom and would sterically favor an equatorial position.

Axial-F preference: As mentioned, electronic effects often stabilize an axial fluorine.

Dipole-dipole interactions: The relative orientation of the C-F and C=O dipoles will influence the stability of each conformer.

Intramolecular hydrogen bonding: If the nitrogen is protonated or substituted with a hydrogen-bond donor, interactions with the fluorine or carboxaldehyde oxygen could further stabilize certain conformations.

The following table summarizes the key stabilizing and destabilizing interactions for the trans-diequatorial and trans-diaxial conformers, which are often the most relevant.

| Conformer | Key Stabilizing Interactions | Key Destabilizing Interactions | Predicted Relative Stability |

| trans-diequatorial | - Steric preference for the larger carboxaldehyde group in the equatorial position. | - Potential loss of stabilizing axial-F electronic effects. | Likely to be a low-energy conformer, especially in non-polar solvents. |

| trans-diaxial | - Favorable electronic interactions from the axial fluorine. | - 1,3-diaxial steric strain from the carboxaldehyde group. | Likely to be higher in energy due to significant steric hindrance. |

Solvation also plays a critical role. Computational studies on 4-fluoropiperidinium salts have shown that polar solvents can stabilize conformers with larger dipole moments. d-nb.info Given the polarity of 4-Piperidinecarboxaldehyde, 3-fluoro-, its conformational equilibrium is expected to be solvent-dependent.

Theoretical Prediction of Reactivity and Reaction Barriers

Theoretical calculations can predict the reactivity of 4-Piperidinecarboxaldehyde, 3-fluoro- by identifying the most likely sites for chemical reactions and estimating the energy barriers for these transformations.

The primary reactive centers in the molecule are:

The Nitrogen Atom: The lone pair of electrons on the nitrogen makes it a nucleophilic and basic center. It can be protonated, alkylated, or acylated. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity of the nitrogen compared to unsubstituted piperidine.

The Carboxaldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to addition reactions (e.g., formation of cyanohydrins, acetals, or reaction with Grignard reagents). The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol.

The α-Carbon to the Carbonyl: The hydrogen atom on the C4 carbon is acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

DFT calculations can be used to model the transition states of these reactions and compute the activation energies. For example, the energy barrier for the nucleophilic addition to the carbonyl group can be calculated to predict the reaction rate. Similarly, the proton affinity of the nitrogen atom can be computed to quantify its basicity.

A proposed mechanism for a reaction, such as the fluoro-Prins cyclization to form fluorinated piperidines, involves the activation of an aldehyde by an acid, followed by reaction with a homoallylic alcohol and subsequent cyclization and quenching by a fluoride (B91410) source. nih.gov Similar computational modeling could be applied to predict the reactivity of the aldehyde in 4-Piperidinecarboxaldehyde, 3-fluoro- in various synthetic transformations.

Computational Screening and Design Principles for New Chemical Entities (e.g., scaffold design, interaction profiling)

The 4-Piperidinecarboxaldehyde, 3-fluoro- scaffold can serve as a valuable starting point for the design of new chemical entities in drug discovery. Computational methods are essential in this process for virtual screening and guiding the rational design of derivatives with desired properties.

Scaffold Design and Library Generation:

The piperidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. The 3-fluoro and 4-carboxaldehyde substituents offer vectors for chemical modification to create a library of new compounds. The carboxaldehyde can be converted into a wide range of functional groups, allowing for the exploration of chemical space around this core. Computational tools can be used to generate large virtual libraries of derivatives by systematically modifying these substitution points. nih.govwhiterose.ac.ukresearchgate.net

Interaction Profiling and Virtual Screening:

Once a virtual library is created, computational techniques like molecular docking can be used to screen these compounds against a biological target of interest (e.g., an enzyme or a receptor). rsc.orgnih.gov This process involves predicting the binding mode and affinity of each compound within the target's active site.

The design principles for new chemical entities based on this scaffold would consider:

Conformational Rigidity: The fluorine substituent can help to lock the piperidine ring in a specific conformation. d-nb.info This pre-organization can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.

Modulation of Physicochemical Properties: Fluorine substitution is a well-known strategy to improve metabolic stability and modulate pKa. The carboxaldehyde provides a handle to introduce groups that can optimize solubility, lipophilicity, and hydrogen bonding capabilities.

Structure-Activity Relationship (SAR) Studies: Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed based on the biological activity of a set of derivatives. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and prioritize them for synthesis.

The following table outlines a computational workflow for designing new chemical entities based on the 4-Piperidinecarboxaldehyde, 3-fluoro- scaffold:

| Step | Computational Method | Purpose |

| 1. Scaffold Analysis | - Conformational Analysis (DFT) - Electronic Structure Calculation | - Understand the inherent conformational preferences and electronic properties of the core scaffold. |

| 2. Virtual Library Generation | - Combinatorial Chemistry Software | - Create a diverse set of virtual derivatives by modifying the carboxaldehyde and nitrogen positions. |

| 3. Target Selection and Preparation | - Bioinformatics Tools | - Identify a relevant biological target and prepare its 3D structure for docking. |

| 4. Molecular Docking | - Docking Software (e.g., AutoDock, Glide) | - Predict the binding pose and score the affinity of each compound in the virtual library against the target. |

| 5. Filtering and Prioritization | - ADMET Prediction Tools - QSAR Models | - Filter the docked compounds based on predicted pharmacokinetic properties and predicted activity. Prioritize the most promising candidates for synthesis. |

| 6. Advanced Simulations | - Molecular Dynamics (MD) Simulations | - For the top-ranked candidates, perform MD simulations to assess the stability of the predicted binding mode over time. rsc.org |

This integrated computational approach allows for the efficient exploration of the chemical space around the 4-Piperidinecarboxaldehyde, 3-fluoro- scaffold, accelerating the discovery of new molecules with potential therapeutic applications.

Role As a Versatile Building Block in Complex Chemical Synthesis

Application in the Construction of Diverse Fluorinated Nitrogen Heterocycles

The inherent reactivity of the aldehyde group in 3-Fluoro-4-Piperidinecarboxaldehyde makes it an ideal starting point for the synthesis of a wide array of fused and spirocyclic fluorinated nitrogen heterocycles. These structural motifs are of significant interest in drug discovery due to their conformational rigidity and ability to present substituents in well-defined three-dimensional space.

One of the primary applications of this building block lies in its reaction with dinucleophilic species to construct fused heterocyclic systems. For instance, condensation with substituted hydrazines can lead to the formation of pyrazolopyridines, while reaction with amidines or guanidines can yield pyridopyrimidines. The presence of the fluorine atom on the piperidine (B6355638) ring can influence the reactivity of the aldehyde and the stability of the resulting products, as well as impart unique physicochemical properties such as enhanced metabolic stability and binding affinity to biological targets.

The following table illustrates potential synthetic routes to diverse fluorinated nitrogen heterocycles starting from 3-Fluoro-4-Piperidinecarboxaldehyde.

| Reactant | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| Substituted Hydrazine (e.g., Phenylhydrazine) | Fluorinated Pyrazolopyridine | Acid or base catalysis, reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid) |

| Amidine (e.g., Acetamidine) | Fluorinated Pyridopyrimidine | Base catalysis (e.g., NaOEt), reflux in ethanol |

| Guanidine | Fluorinated Pyridopyrimidine (with amino substituent) | Base catalysis, reflux in a suitable solvent |

| β-Ketoester (e.g., Ethyl acetoacetate) and Ammonia (B1221849) | Fluorinated Dihydropyridine | Hantzsch-type reaction conditions |

Precursor to Architecturally Intricate Chemical Compounds

Beyond the construction of fused heterocycles, 3-Fluoro-4-Piperidinecarboxaldehyde serves as a valuable precursor for the synthesis of more complex and architecturally intricate molecules, including spirocyclic systems and fluorinated analogues of natural products.

The aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions, allowing for the extension of the carbon skeleton. Subsequent intramolecular reactions can then be employed to construct complex polycyclic systems. For example, a Pictet-Spengler reaction, a key transformation in the synthesis of many alkaloids, could potentially be employed. In this reaction, a β-arylethylamine derived from the aldehyde would undergo cyclization to form a tetrahydro-β-carboline or a tetrahydroisoquinoline, depending on the nature of the aromatic ring. The fluorine atom would serve as a strategic substituent to modulate the biological activity of the resulting alkaloid analogue.

The table below outlines potential transformations of 3-Fluoro-4-Piperidinecarboxaldehyde leading to architecturally complex molecules.

| Reaction Type | Potential Product Class | Key Transformation |

|---|---|---|

| Pictet-Spengler Reaction | Fluorinated Tetrahydro-β-carbolines/Tetrahydroisoquinolines | Condensation with a β-arylethylamine followed by acid-catalyzed cyclization. |

| Ugi Four-Component Reaction | Complex α-Acetamido Carboxamides | Reaction with an amine, a carboxylic acid, and an isocyanide. |

| Passerini Three-Component Reaction | α-Acyloxy Carboxamides | Reaction with a carboxylic acid and an isocyanide. |

| Intramolecular Aldol Condensation | Bicyclic Piperidine Derivatives | Initial elaboration of the aldehyde followed by base- or acid-catalyzed cyclization. |

Contribution to Methodological Development in Organic Synthesis

The unique structural features of 3-Fluoro-4-Piperidinecarboxaldehyde also position it as a valuable tool for the development of new synthetic methodologies. The presence of a stereocenter bearing a fluorine atom adjacent to a reactive aldehyde group provides a platform for investigating stereoselective transformations.

For instance, the development of organocatalytic methods for the asymmetric functionalization of the aldehyde group would be of significant interest. Chiral amines or N-heterocyclic carbenes could be employed to catalyze enantioselective additions to the aldehyde, providing access to chiral alcohols, amines, and other functionalized piperidine derivatives with high stereocontrol. The fluorine atom could play a crucial role in directing the stereochemical outcome of these reactions through steric and electronic effects.

Moreover, the fluorinated piperidine scaffold itself can be utilized as a chiral ligand or auxiliary in asymmetric catalysis. Derivatization of the aldehyde and the piperidine nitrogen could lead to novel ligands for transition-metal-catalyzed reactions, where the fluorine atom could fine-tune the electronic properties of the metal center and influence the enantioselectivity of the transformation.

The following table highlights potential areas of methodological development utilizing 3-Fluoro-4-Piperidinecarboxaldehyde.

| Area of Methodological Development | Potential Application of 3-Fluoro-4-Piperidinecarboxaldehyde | Anticipated Outcome |

|---|---|---|

| Asymmetric Organocatalysis | Substrate for enantioselective additions to the aldehyde. | Development of new methods for the synthesis of chiral fluorinated piperidine derivatives. |

| Transition-Metal Catalysis | Precursor for the synthesis of novel chiral ligands. | Exploration of new catalytic systems for asymmetric transformations. |

| Cascade Reactions | Initiator or key component in cascade sequences. | Efficient construction of complex polycyclic systems in a single operation. |

| Fluorine-Specific Reactions | Substrate to study the influence of fluorine on reaction mechanisms. | Deeper understanding of the role of fluorine in directing reactivity and selectivity. |

Advanced Analytical Techniques for Characterization in Research

High-Resolution Spectroscopic Characterization (NMR, Mass Spectrometry)

High-resolution spectroscopy is indispensable for elucidating the molecular structure of compounds such as 4-Piperidinecarboxaldehyde, 3-fluoro-. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom. For 4-Piperidinecarboxaldehyde, 3-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

¹⁹F NMR: This technique is highly sensitive and provides a wealth of information due to the unique properties of the fluorine nucleus. thermofisher.com The ¹⁹F NMR spectrum is expected to show a signal whose chemical shift is indicative of the fluorine's electronic environment. researchgate.net The signal would exhibit coupling to adjacent protons (²JHF and ³JHF), providing crucial information about the stereochemistry at the C3 position. thermofisher.com The multiplicity of the fluorine signal reveals the number of nearby protons. rsc.org For instance, coupling between fluorine and protons on the same carbon (geminal) and adjacent carbons (vicinal) results in complex splitting patterns that help assign the relative configuration of the substituents. rsc.org

¹H and ¹³C NMR: These spectra reveal the number and types of protons and carbons in the molecule. The aldehyde proton would appear as a characteristic downfield singlet or doublet in the ¹H NMR spectrum. The signals for the piperidine (B6355638) ring protons would be complex due to diastereotopicity and spin-spin coupling with each other and with the fluorine atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to assign these complex signals and establish the connectivity within the molecule.

Expected NMR Data Interpretation:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Couplings | Information Gained |

|---|---|---|---|

| ¹⁹F | -160 to -200 | JHF (geminal and vicinal) | Confirms fluorine presence; provides stereochemical information. thermofisher.com |

| ¹H (Aldehyde) | 9.5 - 10.5 | JHH to C4 proton | Identifies the aldehyde functional group. |

| ¹H (Piperidine Ring) | 1.5 - 4.0 | JHH, JHF | Defines the structure and conformation of the piperidine ring. rsc.org |

| ¹³C | 15 - 200 | JCF | Maps the carbon skeleton; C-F coupling confirms fluorine attachment. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, along with structural information based on its fragmentation patterns. raco.cat High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the molecular formula with high accuracy. bris.ac.uk

The fragmentation of piperidine derivatives in MS is well-documented. researchgate.net For 4-Piperidinecarboxaldehyde, 3-fluoro-, key fragmentation pathways would likely involve the loss of the aldehyde group (CHO) and cleavage of the piperidine ring. The presence of fluorine would be evident in the mass of the fragment ions. nist.gov The initial ionization would likely produce a molecular ion peak [M]⁺, followed by fragmentation that can help confirm the positions of the substituents. raco.cat

Advanced Chromatographic Separation and Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of 4-Piperidinecarboxaldehyde, 3-fluoro- and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purification and purity analysis of non-volatile compounds. For piperidine-containing molecules, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govresearchgate.net A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. epa.gov Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with charged aerosol detection (CAD) or mass spectrometry (LC-MS). epa.gov The method can be optimized to separate potential diastereomers (cis/trans isomers) of 4-Piperidinecarboxaldehyde, 3-fluoro-.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds. nih.gov While 4-Piperidinecarboxaldehyde, 3-fluoro- may have limited volatility, it can potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility and thermal stability. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The resulting mass spectra provide a "fingerprint" for the compound, allowing for its identification. The fragmentation patterns observed in GC-MS are often generated by electron impact (EI) ionization and can be highly reproducible and useful for structural elucidation. nih.gov For related aminoketones, major fragments often correspond to stable immonium cations. nih.gov

Typical Chromatographic Conditions:

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile Gradient | UV, CAD, MS | Purity assessment, separation of stereoisomers. nih.govepa.gov |

| GC-MS | Polar (e.g., WAX) or Non-polar (e.g., DB-5) capillary | Helium | Mass Spectrometer (EI) | Analysis of volatile impurities, structural confirmation. nih.gov |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule.

For a compound like 4-Piperidinecarboxaldehyde, 3-fluoro-, obtaining a suitable single crystal is the first critical step. If successful, the analysis would unambiguously determine the relative orientation of the fluorine atom and the aldehyde group (i.e., whether they are cis or trans to each other). The data would also reveal the conformation of the piperidine ring, which typically adopts a chair conformation. nih.gov In a study on related 2-allyl-3-fluoropiperidine derivatives, single-crystal X-ray diffraction was successfully used to establish the definitive structures of both cis and trans diastereomers. researchgate.net This technique would similarly provide unequivocal proof of the stereochemical configuration of 4-Piperidinecarboxaldehyde, 3-fluoro-, resolving any ambiguities from spectroscopic data.

Future Research Directions and Unexplored Avenues in 4 Piperidinecarboxaldehyde, 3 Fluoro Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Future research will likely focus on developing greener synthetic routes to 4-Piperidinecarboxaldehyde, 3-fluoro- and its derivatives, moving away from traditional methods that may involve hazardous reagents or multiple protection/deprotection steps. Key areas of exploration include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign approach. For instance, a biocatalytic strategy employing an engineered transaminase could be developed for the asymmetric synthesis of a 3-fluoro-4-aminopiperidine precursor, which can then be converted to the target aldehyde. scientificupdate.com This enzymatic approach can operate under mild conditions in aqueous media, minimizing waste and avoiding the need for heavy metal catalysts. rsc.org

Heterogeneous Catalysis: The hydrogenation of readily available fluoropyridine precursors using recoverable and reusable heterogeneous catalysts, such as palladium on carbon, presents a robust and scalable green methodology. acs.org Research aimed at improving the chemoselectivity of this process, particularly in reducing the pyridine (B92270) ring while preserving the C-F bond and other functional groups, is a significant future direction. nih.govnih.gov

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative to conventional solution-phase synthesis. rsc.org Exploring the fluorocyclization or synthesis of precursors to 4-Piperidinecarboxaldehyde, 3-fluoro- under mechanochemical conditions could lead to faster reaction times, higher yields, and a significantly reduced environmental footprint. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving precise control over the stereochemistry of the 3-fluoro and 4-carboxaldehyde groups is critical for modulating biological activity. Future work will focus on discovering novel catalytic systems that provide high levels of diastereoselectivity and enantioselectivity.

Transition Metal Catalysis: While rhodium and palladium have been effective in the hydrogenation of fluoropyridines, there is scope to explore other transition metals and ligand combinations for improved performance. nih.govsnnu.edu.cn For example, asymmetric intramolecular Pd(II)-catalyzed aminofluorination of unactivated alkenes represents a powerful method for creating chiral 3-fluoropiperidines. researchgate.net Future systems could focus on achieving stereodivergent synthesis, allowing access to all possible stereoisomers of a given derivative from a common precursor. acs.org

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for synthesizing chiral N-heterocycles. beilstein-journals.org Chiral phosphoric acids, for instance, have proven effective in catalyzing asymmetric intramolecular aza-Michael reactions to form substituted piperidines with high enantioselectivity. whiterose.ac.uk Applying this strategy to precursors of 4-Piperidinecarboxaldehyde, 3-fluoro- could provide an efficient route to enantioenriched scaffolds.

Dual Catalysis: Combining different catalytic modes, such as bio- and organocatalysis or bimetallic systems, can enable novel cascade reactions for the efficient construction of complex molecules. rsc.orgacs.org A hybrid bio-organocatalytic cascade could be envisioned where a transaminase generates a chiral intermediate that then undergoes an organocatalyzed cyclization to form the desired fluorinated piperidine (B6355638) core. rsc.org

| Catalytic System | Catalyst Type | Key Advantages | Potential Challenges | Relevant Approach |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Palladium, Rhodium | Robust, scalable, catalyst is recyclable. acs.org | Risk of hydrodefluorination, requires pyridine precursor. nih.gov | Reduction of a 3-fluoro-4-cyanopyridine. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantioselectivity for specific substrates. nih.gov | Substrate-specific, catalyst cost. | Reduction of a chiral fluoroenamide. scientificupdate.com |

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, high enantioselectivity. whiterose.ac.uk | May require longer reaction times or higher catalyst loading. | Asymmetric intramolecular aza-Michael cyclization. whiterose.ac.uk |

| Biocatalysis | Transaminases, Dehydrogenases | Excellent stereoselectivity, green reaction conditions. scientificupdate.com | Enzyme stability and availability, substrate scope. | Dynamic kinetic transamination of a fluoroketone. scientificupdate.com |

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new drug candidates based on the 4-Piperidinecarboxaldehyde, 3-fluoro- scaffold, the integration of modern automation and high-throughput techniques is essential.